molecular formula C7H8N2 B3355396 6,7-Dihydro-5H-cyclopenta[d]pyridazine CAS No. 6250-96-0

6,7-Dihydro-5H-cyclopenta[d]pyridazine

Cat. No. B3355396
CAS RN: 6250-96-0
M. Wt: 120.15 g/mol
InChI Key: XRKPXXHIJINWMJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyridazine is a chemical compound . It is a derivative of cyclopenta[b]pyridine , which is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine was studied by X-ray structural analysis . The X-ray structure of a similar compound, 6,7-dihydro-1,4-di (2′-pyridyl)-5H-cyclopenta[d]pyridazine ligand (5-dppn), shows the existence of a trans/trans conformation .


Chemical Reactions Analysis

The resulting alkenes from the Knoevenagel condensation are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Scientific Research Applications

Crystal Structure Analysis

  • X-ray Crystallography : The X-ray structure of a variant of 6,7-Dihydro-5H-cyclopenta[d]pyridazine, specifically 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine (5-dppn), reveals a trans/trans conformation. The crystalline structure of 5-dppn is characterized by specific space group parameters and the presence of molecular interactions like Ar–H···N and Aliph-H···N centrosymmetric dimer interactions. This research contributes to the understanding of the solid-state structure of such compounds (Zaghal et al., 2009).

Applications in Pharmaceuticals and Synthesis

  • Pharmaceuticals and Synthesis : 6,7-Dihydro-5H-cyclopenta[b]pyridine is used in pharmaceutical research, including antimicrobial studies. It's also utilized in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics. Its role as a side-chain in the production of fourth-generation Cefpirome highlights its pharmaceutical importance. Various synthesis methods, including the N-hydroxyphthaldiamide route and acrolein route, are used for its preparation, with the acrolein route yielding up to 87.4% efficiency (Fu Chun, 2007).

Ligand Design and Self-assembly

  • Ligand Design for Metal Complexes : Certain derivatives of 6,7-Dihydro-5H-cyclopenta[d]pyridazine are used in ligand design for metal complexes. For instance, reactions with zinc perchlorate have led to the creation of triple helicates and [2 × 2]-grids. The steric hindrance of the ligands affects their ability to form these structures, which can hold solvent and anions via hydrogen bonding in their molecular framework (Bodman & Fitchett, 2014).

Novel Synthesis Approaches

  • Catalyst-Free Synthesis : An efficient, catalyst-free synthesis method for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines has been developed. This method employs a tandem hydroamination-SNAr sequence using mild reagents, expanding the scope of pyridazine/pyrazine chemistry. Such advancements are pivotal in creating drug-like molecules with favorable bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Mechanism of Action

While the specific mechanism of action for 6,7-Dihydro-5H-cyclopenta[d]pyridazine is not mentioned in the search results, it’s worth noting that cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Future Directions

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for the study and application of 6,7-Dihydro-5H-cyclopenta[d]pyridazine .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-9-5-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKPXXHIJINWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555985
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-cyclopenta[d]pyridazine

CAS RN

6250-96-0
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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